molecular formula C16H20BrN3O2 B1401709 T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate CAS No. 1260898-57-4

T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate

Cat. No. B1401709
M. Wt: 366.25 g/mol
InChI Key: JIAQPOMQFNJYDQ-UHFFFAOYSA-N
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Description

T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1260898-57-4 . It has a molecular weight of 366.26 and its IUPAC name is tert-butyl 4- (3-bromo-2-cyanophenyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 . This provides a detailed description of the molecule’s structure. For a more visual representation or further analysis, specialized software or databases may be needed.

Scientific Research Applications

Synthesis and Characterization

T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate and its derivatives are primarily explored for their synthesis and characterization. For instance, a derivative was synthesized through a condensation reaction and characterized by various spectroscopic methods including LCMS, NMR, IR, and CHN elemental analysis. The structure was confirmed by single crystal X-ray diffraction data (Sanjeevarayappa et al., 2015).

Biological Activities

These compounds have been evaluated for their biological activities. A specific compound exhibited moderate anthelmintic activity and was screened for its in vitro antibacterial activity, although it showed poor results in this area (Sanjeevarayappa et al., 2015). Another study synthesized and characterized derivatives of N-Boc piperazine, focusing on their antibacterial and antifungal activities, and found them to be moderately active against several microorganisms (Kulkarni et al., 2016).

Chemical Properties and Applications

The research also delves into the chemical properties and potential applications of these compounds. For example, the crystal structure of a derivative was studied, highlighting its steric congestion and pharmacologically useful core (Gumireddy et al., 2021). Another study focused on the synthesis, single crystal X-ray analysis, and DFT calculations, revealing the stability of the molecular structure and conformations (Yang et al., 2021).

Antiviral and Antimicrobial Activities

Some derivatives have shown potential antiviral activities against Tobacco mosaic virus and potent antimicrobial activity (Reddy et al., 2013).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can provide detailed safety and hazard information . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAQPOMQFNJYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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